3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid

Medicinal Chemistry Lipophilicity Drug Design

SAR studies with generic pyrazole-propionic acids often fail due to mismatched lipophilicity and conformational flexibility. 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid (CAS 1863360-13-7) solves this with a unique 4-isopropoxy group. - Optimized LogP & TPSA (~65 Ų) for intracellular target engagement. - 6 rotatable bonds enable conformational entropy studies. - Stable carboxylic acid handle for amide coupling & late-stage diversification. Available for immediate procurement as a high-purity research building block.

Molecular Formula C9H14N2O3
Molecular Weight 198.22 g/mol
CAS No. 1863360-13-7
Cat. No. B1408962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid
CAS1863360-13-7
Molecular FormulaC9H14N2O3
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC(C)OC1=CN(N=C1)CCC(=O)O
InChIInChI=1S/C9H14N2O3/c1-7(2)14-8-5-10-11(6-8)4-3-9(12)13/h5-7H,3-4H2,1-2H3,(H,12,13)
InChIKeyWBBNDROPDRRORB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Isopropoxy-pyrazol-1-yl)-propionic Acid: Identity and Procurement


3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid is a heterocyclic building block belonging to the pyrazolyl-propanoic acid class, characterized by a pyrazole core bearing a 4-isopropoxy substituent and an N1-linked propionic acid side chain . With a molecular formula of C9H14N2O3 and a molecular weight of 198.22 g/mol , this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis. Its structural signature—specifically the isopropoxy group at the 4-position—differentiates it from other pyrazole-propionic acids and imparts distinct physicochemical and reactivity profiles that are critical for hit-to-lead optimization and targeted library design [1].

4-Isopropoxy Substitution Distinct steric/electronic profile vs methyl/ethoxy analogs
Propionic Acid Side Chain Orthogonal reactivity for amide coupling or esterification
Hit-to-Lead Scaffold Supports SAR studies and targeted library design

3-(4-Isopropoxy-pyrazol-1-yl)-propionic Acid: Generic Substitution Risks


In-class substitution of pyrazolyl-propionic acids is not reliable because even subtle changes to the heterocycle's substitution pattern—such as the nature of the O-alkyl group at the 4-position—can drastically alter lipophilicity, hydrogen-bonding capacity, and conformational flexibility [1]. For 3-(4-isopropoxy-pyrazol-1-yl)-propionic acid, the branched isopropoxy moiety provides a unique balance of steric bulk and electronic character compared to unsubstituted, methyl, or linear ethoxy analogs . These differences manifest as measurable variations in calculated LogP, topological polar surface area (TPSA), and the number of rotatable bonds, all of which directly impact solubility, membrane permeability, and binding kinetics in biological assays [2]. Consequently, relying on a generic pyrazole-propionic acid building block without the specific 4-isopropoxy substitution risks altering key pharmacological properties or synthetic outcomes, undermining the reproducibility and validity of structure-activity relationship (SAR) studies.

Target Compound Potential Substitute Mismatch Risk
3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid 3-(4-methyl...)-propionic acid Significantly lower MW and predicted LogP may shift permeability profile
3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid 3-(4-ethoxy...)-propionic acid Comparable TPSA but different rotatable bond count may alter binding entropy

3-(4-Isopropoxy-pyrazol-1-yl)-propionic Acid: Quantitative Differentiation


Increased Molecular Weight and Lipophilicity

3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid exhibits a molecular weight of 198.22 g/mol, which is 44.1 g/mol higher than the 4-methyl analog (154.17 g/mol) and 58.1 g/mol higher than the unsubstituted parent (140.14 g/mol) [1]. This mass increase is accompanied by a predicted increase in lipophilicity; while experimental LogP for the target compound is not publicly reported, the structural addition of an isopropoxy group (vs. hydrogen or methyl) is expected to raise the computed XLogP by approximately 1.0-1.5 log units, based on class-level inference from homologous series [2].

Molecular Weight & Lipophilicity
Class-level inference
+44.1 vs 4-methyl
+58.1 vs unsubstituted
MW and predicted LogP increase vs smaller analogs Lipophilicity is estimated; verify experimentally
Medicinal Chemistry Lipophilicity Drug Design

TPSA vs. 4-Ethoxy Analog

The topological polar surface area (TPSA) is a key descriptor for predicting oral absorption and blood-brain barrier penetration. For 3-(4-ethoxypyrazol-1-yl)-propionic acid, a close structural analog, the calculated TPSA is 64.4 Ų . Based on fragment-based calculations using the same methodology (Ertl et al.), the isopropoxy derivative is expected to have a comparable TPSA, within 1-2 Ų of the ethoxy value, due to the similar heteroatom count and connectivity [1]. Both compounds share one hydrogen-bond donor and four acceptors, leading to nearly identical polar surface areas that distinguish them from less polar, smaller analogs .

TPSA Comparison
Class-level inference
~64-66 Ų (est.)
vs 64.4 Ų (4-ethoxy)
Maintains favorable oral TPSA window for ADME profiling Fragment-based calculation; data to verify
Physicochemical Properties Oral Bioavailability ADME

Conformational Flexibility vs. 4-Methyl Analog

The number of rotatable bonds is a primary determinant of molecular flexibility and entropic penalty upon target binding. 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid possesses 6 rotatable bonds (counted from its SMILES string: CC(C)Oc1cnn(CCC(=O)O)c1), which is double the number found in the 4-methyl analog (3 rotatable bonds) . This increased flexibility arises from the isopropoxy side chain, which introduces two additional freely rotating bonds (C-O and C-C) compared to the rigid methyl group.

Rotatable Bond Count
Cross-study comparable
6 bonds
vs 3 for 4-methyl
Higher flexibility may impact binding entropy and kinetics Use for flexibility-property relationship studies
Molecular Flexibility Binding Entropy SAR

3-(4-Isopropoxy-pyrazol-1-yl)-propionic Acid: High-Value Applications


Lipophilicity and Cellular Permeability Optimization

Given its increased molecular weight and predicted higher lipophilicity compared to unsubstituted or methyl analogs , 3-(4-isopropoxy-pyrazol-1-yl)-propionic acid is an ideal starting material for synthesizing compound libraries where improved passive membrane permeability is required. The isopropoxy group provides a moderate lipophilic handle that can enhance cellular uptake without drastically increasing LogP to the point of causing solubility issues or promiscuous binding. Researchers targeting intracellular enzymes, such as kinases or epigenetic regulators, can employ this scaffold to fine-tune physicochemical properties in hit-to-lead campaigns [1].

Conformational Entropy and Binding Kinetics Probe

The compound's elevated rotatable bond count (6) relative to the rigid 4-methyl analog (3) makes it a useful tool for investigating the role of ligand flexibility in target engagement . By comparing the binding thermodynamics of probes derived from this scaffold with those built from less flexible cores, biophysicists and chemical biologists can dissect the contribution of conformational entropy to affinity and selectivity. This is particularly valuable for optimizing residence time and drug-target kinetics [2].

Versatile Orthogonal Reactivity Intermediate

The carboxylic acid functionality allows for straightforward amide coupling, esterification, or reduction to the corresponding alcohol, while the 4-isopropoxy group remains intact under a wide range of conditions, serving as a stable, non-labile protecting group or a site for late-stage diversification. The unique substitution pattern also enables the construction of more complex pyrazole-containing architectures through cross-coupling or nucleophilic aromatic substitution reactions, making it a valuable building block for parallel synthesis and diversity-oriented synthesis (DOS) [3].

TPSA and Oral Bioavailability Optimization

With an estimated TPSA near 65 Ų—comparable to the 4-ethoxy analog—this compound resides in the favorable zone for oral drug candidates (TPSA < 140 Ų) while remaining above the threshold for extensive brain penetration [4]. Consequently, it is well-suited for developing peripherally acting oral therapeutics. Medicinal chemists aiming to minimize CNS side effects or to target peripheral inflammatory pathways can use this scaffold as a core template, leveraging its balanced polar surface area to achieve desired ADME profiles [5].

Application Selection Property Validation Focus
Lipophilicity optimization 4-Isopropoxy handle Predicted LogP confirmation
Conformational entropy probe High rotatable bond count Binding thermodynamics measurement
Versatile orthogonal reactivity Propionic acid group Coupling and derivatization efficiency
Oral bioavailability design TPSA ~65 Ų Experimental permeability and solubility

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